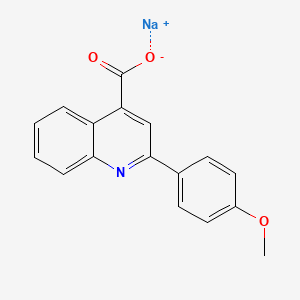
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride, also known as NB-ANX-C, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of anxiolytic drugs that are used to treat anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT~1A~ receptor. This results in an increase in serotonin levels in the brain, which is associated with anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects:
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride in lab experiments is its specificity for the 5-HT~1A~ receptor. This allows for more targeted research on the role of this receptor in anxiety and depression. However, one of the limitations is the lack of human studies, which makes it difficult to extrapolate the findings to humans.
Direcciones Futuras
There are several future directions for research on N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride. One area of interest is the potential use of this compound in the treatment of PTSD, OCD, and panic disorder. Another area of research is the development of more selective and potent analogs of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride. Additionally, more studies are needed to understand the long-term effects of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride on the brain and behavior.
In conclusion, N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride is a promising compound with potential therapeutic applications for anxiety and depression. Its specificity for the 5-HT~1A~ receptor makes it an attractive target for future research. However, more studies are needed to fully understand its mechanism of action and long-term effects.
Métodos De Síntesis
The synthesis of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride involves the reaction between 4-nitro-1,3-phenylenediamine and benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 2-aminoethyl chloride hydrochloride to obtain N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anti-depressant effects in animal models. Studies have also demonstrated its potential in the treatment of post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and panic disorder.
Propiedades
IUPAC Name |
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.ClH/c16-8-9-17-13-6-7-15(19(20)21)14(10-13)18-11-12-4-2-1-3-5-12;/h1-7,10,17-18H,8-9,11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJJVOBUZEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5743487 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)

![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)